Verucopeptin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

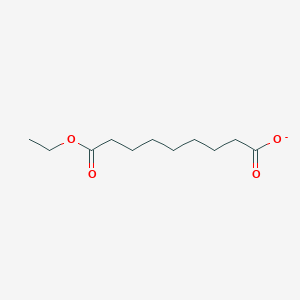

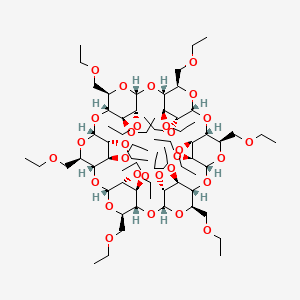

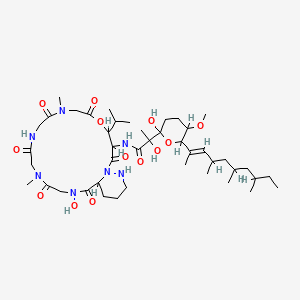

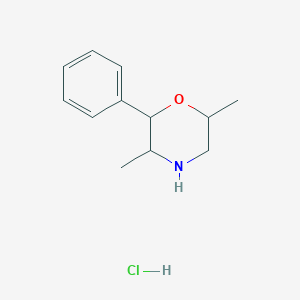

Verucopeptin is an inhibitor of hypoxia-inducible factor 1 (HIF-1), which is a promising target for cancer chemotherapy . It consists of a cyclic depsipeptide core and a polyketide side chain unit including three branched methyl groups .

Synthesis Analysis

The first total synthesis of verucopeptin was achieved via condensation of the depsipeptide core and the polyketide side chain unit . The depsipeptide core was transformed from the linear peptide by the same method as reported in Hale’s work . A concise synthesis of the tetrahydropyranyl side chain of verucopeptin was achieved using 12 steps in the longest linear sequence and 21 total steps .Molecular Structure Analysis

Verucopeptin has a unique feature in that it exists in equilibrium between an open form and a closed form via its tetrahydropyran (THP) ring .Chemical Reactions Analysis

The total synthesis of verucopeptin involved condensation of the depsipeptide core and the side chain, followed by removal of the protective group for construction of the THP ring . Carboxylic acid was obtained by coupling alkyne and aldehyde following structural conversions .Applications De Recherche Scientifique

Inhibitor of Hypoxia-Inducible Factor 1 (HIF-1)

Verucopeptin is known to inhibit hypoxia-inducible factor 1 (HIF-1), which is a promising target for cancer chemotherapy . HIF-1 plays an important role as a transcriptional factor that regulates the expression of a number of genes involved in angiogenesis, gluconeogenesis, and metastasis . Therefore, Verucopeptin’s ability to inhibit HIF-1 makes it a potential candidate for cancer treatment .

Targeting Multidrug-Resistant (MDR) Cancers

Verucopeptin has shown efficacy against multidrug-resistant (MDR) cancers . It has been found to be effective in vivo, making it a potential candidate for clinical applications .

Inhibition of mTORC1 Pathway

Verucopeptin inhibits the mTORC1 pathway, which is involved in cell growth and metabolism . This inhibition could potentially slow down the growth of cancer cells .

Total Synthesis of Verucopeptin

The total synthesis of Verucopeptin has been achieved, which is important for its large-scale production and further research . The synthesis involves the condensation of the depsipeptide core and the polyketide side chain unit .

Investigation of Derivatives

The total synthesis of Verucopeptin allows for the investigation of its derivatives . This could lead to the discovery of new compounds with similar or improved properties .

Targeting the v-ATPase ATP6V1G Subunit

Verucopeptin directly targets the v-ATPase ATP6V1G subunit . This could potentially lead to the development of new therapeutic strategies for treating cancer .

Mécanisme D'action

Verucopeptin is a potent antitumor antibiotic cyclodepsipeptide that has shown efficacy against multidrug-resistant (MDR) cancers . This article will delve into the mechanism of action of Verucopeptin, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Verucopeptin primarily targets two key proteins: the Vacuolar H±ATPase ATP6V1G subunit and Hypoxia-inducible factor 1 (HIF-1) . The ATP6V1G subunit is a component of the v-ATPase complex, which plays a crucial role in maintaining the acidic environment within cellular compartments. HIF-1, on the other hand, is a transcriptional factor that regulates the expression of genes involved in angiogenesis, gluconeogenesis, and metastasis .

Mode of Action

Verucopeptin interacts with its targets leading to significant changes in their function. It directly targets the ATP6V1G subunit of v-ATPase, resulting in strong inhibition of both v-ATPase activity and mTORC1 signaling . Additionally, Verucopeptin inhibits HIF-1 via the mTORC1 pathway .

Biochemical Pathways

The inhibition of v-ATPase and mTORC1 signaling by Verucopeptin affects multiple biochemical pathways. The v-ATPase complex is involved in maintaining cellular pH homeostasis and protein degradation, while mTORC1 signaling plays a critical role in cell growth and proliferation. The inhibition of these pathways can lead to cell death, particularly in cancer cells .

Pharmacokinetics

Its potent antitumor activity against mdr cancers suggests that it may have favorable pharmacokinetic properties .

Result of Action

The result of Verucopeptin’s action is the inhibition of both v-ATPase activity and mTORC1 signaling, leading to substantial pharmacological efficacy against MDR cancer cell proliferation and tumor growth in vivo .

Action Environment

Given that verucopeptin is an inhibitor of hif-1, a factor that plays a crucial role in the cellular response to hypoxia , it can be inferred that the hypoxic environment of tumors may influence the action and efficacy of Verucopeptin.

Orientations Futures

Propriétés

IUPAC Name |

2-hydroxy-N-(17-hydroxy-8,14-dimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl)-2-[2-hydroxy-5-methoxy-6-[(E)-4,6,8-trimethyldec-2-en-2-yl]oxan-2-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H73N7O13/c1-12-26(4)18-27(5)19-28(6)20-29(7)38-31(61-11)15-16-43(59,63-38)42(8,58)41(57)46-36-37(25(2)3)62-35(54)24-48(10)33(52)21-44-32(51)22-47(9)34(53)23-49(60)39(55)30-14-13-17-45-50(30)40(36)56/h20,25-28,30-31,36-38,45,58-60H,12-19,21-24H2,1-11H3,(H,44,51)(H,46,57)/b29-20+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTLLLGZSOKVRF-ZTKZIYFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CC(C)CC(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H73N7O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Verucopeptin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)